molecular formula C6H12N2O2 B146497 Acetamide, N,N'-ethylidenebis- CAS No. 5335-91-1

Acetamide, N,N'-ethylidenebis-

Cat. No.: B146497
CAS No.: 5335-91-1
M. Wt: 144.17 g/mol
InChI Key: SJSZBOAQWPKFMU-UHFFFAOYSA-N
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Description

Acetamide, N,N'-ethylidenebis- is an organic compound derived from ethylenediamine. It is commonly used as an intermediate in the synthesis of other chemical compounds, particularly in the production of bleach activators. This compound is known for its role in the formation of peracetic acid, which is an efficient bleaching agent.

Preparation Methods

Acetamide, N,N'-ethylidenebis- is typically synthesized through the acetylation of ethylenediamine. The process involves the reaction of ethylenediamine with acetic anhydride or acetic acid under controlled conditions. The reaction is carried out at elevated temperatures, often under reflux, to ensure complete acetylation. Industrial production methods may involve the use of azeotropic solvents to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Acetamide, N,N'-ethylidenebis- undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert it back to ethylenediamine or other reduced forms.

    Substitution: It can undergo substitution reactions where the acetyl groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. .

Scientific Research Applications

Acetamide, N,N'-ethylidenebis- has several scientific research applications:

Mechanism of Action

The mechanism of action of diacetylethylenediamine involves its reaction with hydrogen peroxide to form peracetic acid. This reaction occurs through a process called perhydrolysis, where the acetyl groups are hydrolyzed to release peracetic acid. The peracetic acid formed is a potent oxidizing agent, which is effective in bleaching and disinfecting applications .

Comparison with Similar Compounds

Acetamide, N,N'-ethylidenebis- is similar to other acetylated ethylenediamine derivatives, such as tetraacetylethylenediamine and triacetylethylenediamine. it is unique in its specific acetylation pattern and its efficiency in forming peracetic acid. Similar compounds include:

Acetamide, N,N'-ethylidenebis- stands out due to its balance of reactivity and stability, making it a valuable compound in various industrial and research applications.

Properties

IUPAC Name

N-(1-acetamidoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(7-5(2)9)8-6(3)10/h4H,1-3H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZBOAQWPKFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063794
Record name Acetamide, N,N'-ethylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-91-1
Record name N,N′-Ethylidenebis[acetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5335-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-ethylidenebis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylidene bisacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1000
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Record name Acetamide, N,N'-ethylidenebis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N,N'-ethylidenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylidene bisacetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W527ALK2UL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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